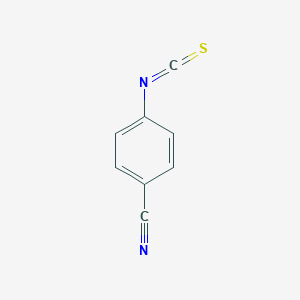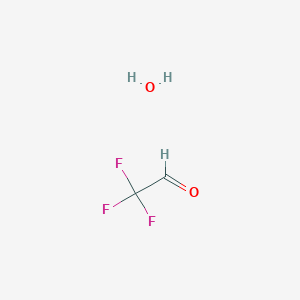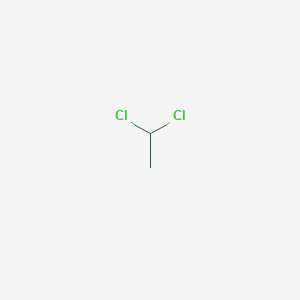
2-Amino-5-phenylthiophene-3-carboxamide
Overview
Description
Cephalothin is a first-generation cephalosporin antibiotic. It was one of the earliest cephalosporins developed and is known for its broad-spectrum antibacterial activity. Cephalothin is particularly effective against Gram-positive bacteria and some Gram-negative bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cephalothin is synthesized from 7-aminocephalosporanic acid (7-ACA), which is obtained from cephalosporin C. The synthesis involves the acylation of 7-ACA with thiophene-2-acetic acid using cephalosporin-C acylase enzyme . The optimal conditions for this enzymatic reaction are a pH of 6.5 and a temperature of 32°C .
Industrial Production Methods: The industrial production of cephalothin can be achieved through both chemical and enzymatic methods. The chemical method involves the deacylation of cephalosporin C using toxic compounds such as iminoether or nitrosyl chloride . The enzymatic method, which is more environmentally friendly, uses cephalosporin acylases to convert cephalosporin C to 7-ACA, which is then acylated to form cephalothin .
Chemical Reactions Analysis
Types of Reactions: Cephalothin undergoes various chemical reactions, including:
Oxidation: Cephalothin can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert cephalothin to its corresponding alcohols.
Substitution: Cephalothin can undergo nucleophilic substitution reactions, particularly at the acetoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cephalothin derivatives.
Scientific Research Applications
Cephalothin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the synthesis and reactivity of beta-lactam antibiotics.
Biology: Employed in microbiological assays to study bacterial resistance mechanisms.
Industry: Utilized in the pharmaceutical industry for the production of other cephalosporin antibiotics.
Mechanism of Action
Cephalothin exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death . The primary molecular targets of cephalothin are PBPs, including D-alanyl-D-alanine carboxypeptidase and various penicillin-binding proteins .
Comparison with Similar Compounds
Cephalexin: Another first-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.
Cefazolin: A first-generation cephalosporin with a longer half-life and better tissue penetration compared to cephalothin.
Cefuroxime: A second-generation cephalosporin with an extended spectrum of activity against Gram-negative bacteria.
Uniqueness: Cephalothin is unique due to its acetoxy group at position three of the molecule, which is metabolized to desacetylcephalothin. This metabolite has a much lower activity against both Gram-positive and Gram-negative bacteria, making cephalothin distinct in its pharmacokinetic profile .
Properties
IUPAC Name |
2-amino-5-phenylthiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c12-10(14)8-6-9(15-11(8)13)7-4-2-1-3-5-7/h1-6H,13H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEGYTDIDBFUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351580 | |
| Record name | 2-amino-5-phenylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4815-35-4 | |
| Record name | 2-amino-5-phenylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 2-Amino-5-phenylthiophene-3-carboxamide derivatives against Mycobacterium tuberculosis?
A1: The provided abstract states that this compound derivatives were researched as potential inhibitors of the Mycobacterium tuberculosis DNA GyrB domain []. While the abstract does not delve into the specific interactions or downstream effects, it suggests that these compounds may exert their action by targeting the DNA GyrB domain, a subunit of DNA gyrase. DNA gyrase is an essential enzyme for bacterial DNA replication and is a validated target for antibacterial drug development. Further research, as detailed in the full paper (not provided), would likely elucidate the specific interactions and downstream effects of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide](/img/structure/B41115.png)

